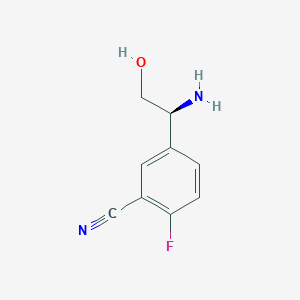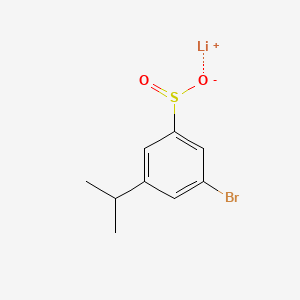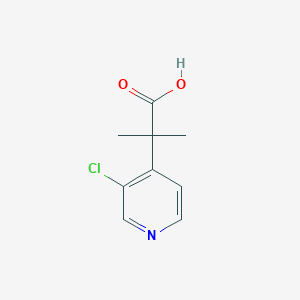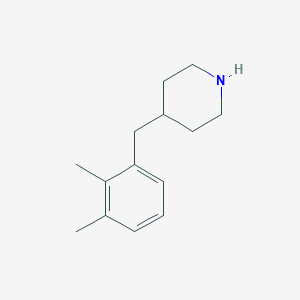
(S)-5-(1-amino-2-hydroxyethyl)-2-fluorobenzonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-5-(1-amino-2-hydroxyethyl)-2-fluorobenzonitrile is a chiral compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. The presence of both amino and hydroxy functional groups, along with a fluorine atom, makes it a versatile molecule for various chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-5-(1-amino-2-hydroxyethyl)-2-fluorobenzonitrile typically involves the following steps:
Starting Material: The synthesis begins with a suitable fluorobenzonitrile derivative.
Chiral Amino Alcohol Introduction:
Reaction Conditions: Common reagents and conditions include the use of chiral catalysts, protecting groups for the amino and hydroxy functionalities, and specific solvents to control the reaction environment.
Industrial Production Methods
Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated synthesis platforms can be employed to scale up the production process.
化学反応の分析
Types of Reactions
(S)-5-(1-amino-2-hydroxyethyl)-2-fluorobenzonitrile can undergo various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate) can be used.
Reduction: Reagents like LiAlH4 (Lithium aluminium hydride) or catalytic hydrogenation can be employed.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in the presence of suitable catalysts.
Major Products Formed
The major products formed from these reactions include:
Oxidation: Corresponding ketones or aldehydes.
Reduction: Primary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
(S)-5-(1-amino-2-hydroxyethyl)-2-fluorobenzonitrile has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.
Material Science: The compound can be used in the development of novel materials with specific properties.
作用機序
The mechanism of action of (S)-5-(1-amino-2-hydroxyethyl)-2-fluorobenzonitrile involves its interaction with specific molecular targets and pathways. The presence of the amino and hydroxy groups allows it to form hydrogen bonds and interact with various enzymes and receptors. The fluorine atom can enhance the compound’s stability and binding affinity to its targets.
類似化合物との比較
Similar Compounds
(S)-4-(1-amino-2-hydroxyethyl)benzonitrile hydrochloride: Similar structure but lacks the fluorine atom.
(S)-2-(1-amino-2-hydroxyethyl)benzonitrile: Similar structure but with different substitution patterns.
Uniqueness
The presence of the fluorine atom in (S)-5-(1-amino-2-hydroxyethyl)-2-fluorobenzonitrile distinguishes it from other similar compounds. Fluorine can significantly influence the compound’s chemical properties, such as its reactivity, stability, and biological activity.
特性
分子式 |
C9H9FN2O |
|---|---|
分子量 |
180.18 g/mol |
IUPAC名 |
5-[(1S)-1-amino-2-hydroxyethyl]-2-fluorobenzonitrile |
InChI |
InChI=1S/C9H9FN2O/c10-8-2-1-6(9(12)5-13)3-7(8)4-11/h1-3,9,13H,5,12H2/t9-/m1/s1 |
InChIキー |
FKZFXJWXWWLLQF-SECBINFHSA-N |
異性体SMILES |
C1=CC(=C(C=C1[C@@H](CO)N)C#N)F |
正規SMILES |
C1=CC(=C(C=C1C(CO)N)C#N)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![2-Amino-6,8-dibromo-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B13614343.png)






